molecular formula C24H21ClN4OS B2521889 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide CAS No. 882749-08-8

2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2521889
CAS No.: 882749-08-8
M. Wt: 448.97
InChI Key: KIXNJPVVLWTOIQ-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-chlorophenyl group at position 5, a phenyl group at position 4, and a sulfanyl-linked acetamide moiety at position 3. The acetamide nitrogen is further substituted with a 3,4-dimethylphenyl group. The presence of electron-withdrawing (chloro) and electron-donating (methyl) groups may influence its pharmacokinetic and pharmacodynamic profiles, including solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name

2-[[5-(3-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4OS/c1-16-11-12-20(13-17(16)2)26-22(30)15-31-24-28-27-23(18-7-6-8-19(25)14-18)29(24)21-9-4-3-5-10-21/h3-14H,15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXNJPVVLWTOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[5-(3-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the Triazole Ring : This is achieved through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
  • Introduction of the Chlorophenyl Group : Achieved via nucleophilic substitution reactions.
  • Attachment of the Dimethylphenyl Group : Often facilitated by coupling reactions with palladium catalysts.

Antimicrobial Activity

Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds similar to this compound show potent activity against various bacterial strains. The mechanism often involves interference with fungal cell wall synthesis or inhibition of specific enzymes crucial for microbial survival .

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives. For example:

  • Case Study : A related compound demonstrated an IC50 value of 16.782 µg/mL against HepG2 liver cancer cells, indicating strong anti-proliferative effects .
  • Mechanism : The anticancer activity is believed to stem from the ability of the triazole ring to interact with cellular targets involved in proliferation and apoptosis pathways. Molecular docking studies suggest that these compounds can effectively bind to specific proteins involved in cancer progression .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is influenced by their structural features. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine enhances the activity against cancer cells.
  • Substituent Positioning : Methyl groups at ortho positions on the phenyl rings have been shown to improve anti-cancer efficacy significantly .

Research Findings and Data Tables

Study Compound Tested IC50 (µg/mL) Target Cell Line Activity Type
2-{[5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide16.782HepG2Anticancer
Various Triazole DerivativesVariesMultiple Bacterial StrainsAntimicrobial

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) values for related compounds against Staphylococcus aureus and Escherichia coli have been reported between 20 to 70 µM , demonstrating moderate antibacterial effectiveness.
  • Triazole derivatives have shown activity against various bacterial strains, suggesting potential therapeutic applications in treating infections caused by these pathogens.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives:

  • In vitro studies have demonstrated that similar compounds can inhibit the growth of cancer cell lines such as SNB-19 and OVCAR-8 with percent growth inhibitions exceeding 75%.
  • The mechanism of action may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

Potential Applications

Given its biological activities, this compound has potential applications in several areas:

  • Pharmaceutical Development : As a candidate for new antimicrobial or anticancer agents.
  • Agricultural Chemistry : Potential use as a fungicide or bactericide due to its antimicrobial properties.
  • Research Tools : Useful in studying enzyme inhibition and related biochemical pathways.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • A study published in Molecules highlighted the synthesis and evaluation of triazole derivatives for their anti-inflammatory properties using molecular docking techniques .
  • Another research article discussed the design and synthesis of triazole-based compounds that exhibited significant anticancer activity against multiple cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Triazole Substituents Acetamide Substituent Molecular Weight Reported Activities References
Target: 2-{[5-(3-Chlorophenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Dimethylphenyl)Acetamide 5-(3-Cl-Ph), 4-Ph N-(3,4-Dimethylphenyl) 504.02 g/mol Inferred: Potential anti-inflammatory/analgesic activity based on structural analogs.
Analog 1: 2-{[4-(4-Chlorophenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide 4-(4-Cl-Ph), 5-(4-MeO-Ph) N-(3-Methylphenyl) 506.98 g/mol Not explicitly reported, but methoxy group may enhance solubility.
Analog 2: 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2,6-Dichlorophenyl)Acetamide 5-(4-Cl-Ph), 4-(4-Me-Ph) N-(2,6-DiCl-Ph) 559.82 g/mol Inferred: Dichlorophenyl substitution may improve lipophilicity and CNS penetration.
Analog 3: 2-{[5-(4-Chlorophenyl)-4-(4-Methylphenyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Difluorophenyl)Acetamide 5-(4-Cl-Ph), 4-(4-Me-Ph) N-(3,4-DiF-Ph) 526.99 g/mol Fluorine atoms may enhance metabolic stability and bioavailability.
Analog 4: N-(2-Chlorophenyl)-2-({5-[4-(Methylsulfanyl)Benzyl]-4-Phenyl-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamide 5-(4-MeS-Bn), 4-Ph N-(2-Cl-Ph) 554.13 g/mol Methylsulfanyl group could modulate redox properties.
Analog 5: 2-{[4-Amino-5-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3,4-Dichlorophenyl)Acetamide 4-NH2, 5-Ph N-(3,4-DiCl-Ph) 451.32 g/mol Amino group may increase hydrogen-bonding capacity, potentially enhancing target affinity.
Analog 6: 2-{[5-(Furan-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(3-Nitrophenyl)Acetamide 5-(Furan-2-yl) N-(3-NO2-Ph) 403.39 g/mol Demonstrated anti-exudative activity (47% inhibition at 10 mg/kg vs. diclofenac sodium at 8 mg/kg). Nitro group may contribute to electron deficiency.

Key Structural and Functional Insights

Chlorophenyl Positioning :

  • The meta -chloro substitution in the target compound (3-Cl-Ph) vs. para -chloro in analogs (e.g., Analog 1, 2, 3) may alter steric and electronic interactions with biological targets. Para-substituted chlorophenyl groups are associated with enhanced lipophilicity and membrane permeability .

Acetamide Substituent Effects :

  • 3,4-Dimethylphenyl (target) vs. 2,6-dichlorophenyl (Analog 2): The dimethyl group in the target compound likely reduces toxicity compared to dichloro-substituted analogs, which may exhibit higher cytotoxicity due to halogen accumulation .
  • 3,4-Difluorophenyl (Analog 3): Fluorine’s electronegativity and small atomic radius improve metabolic stability and bioavailability compared to methyl groups .

Amino Group (Analog 5): Introduces hydrogen-bonding capability, which could enhance interactions with polar residues in enzyme active sites .

Pharmacological Activity :

  • Analog 6 demonstrated significant anti-exudative activity , suggesting that furan and nitro groups synergize to inhibit inflammatory mediators . The target compound’s 3,4-dimethylphenyl group may similarly modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways, though experimental validation is required.

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